molecular formula C14H15N3O3S B2914457 N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034387-68-1

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Katalognummer B2914457
CAS-Nummer: 2034387-68-1
Molekulargewicht: 305.35
InChI-Schlüssel: MEMSVGVWJDAYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as A-804598, is a selective P2X7 receptor antagonist. P2X7 receptors are ATP-gated ion channels that are expressed on immune cells and play a crucial role in inflammation and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions.

Wirkmechanismus

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide selectively blocks the P2X7 receptor, which is primarily expressed on immune cells such as macrophages, dendritic cells, and T-cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. By blocking this receptor, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide reduces the inflammatory response and prevents the activation of T-cells.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reduces T-cell activation and proliferation, and prevents the formation of inflammasomes. In animal models, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce inflammation and tissue damage in various conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the use of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may be limited by its potential toxicity and the need for further safety studies.

Zukünftige Richtungen

Future research on N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could focus on its potential therapeutic applications in other inflammatory and immune-related conditions, such as asthma and psoriasis. Additionally, further studies could investigate the optimal dosing and administration of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, as well as its potential toxicity and safety profile. Finally, the development of new P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer therapies for inflammatory and immune-related conditions.

Synthesemethoden

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylisothiazol-5-amine, which is then reacted with 3-hydroxytetrahydrofuran to obtain the corresponding ether. The resulting compound is then reacted with nicotinoyl chloride to produce N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce T-cell activation, and prevent the formation of inflammasomes.

Eigenschaften

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMSVGVWJDAYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.